molecular formula C27H23N3O4 B11289157 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide

2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide

Número de catálogo: B11289157
Peso molecular: 453.5 g/mol
Clave InChI: TZSRCRJVJLBOPI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide is a heterocyclic organic molecule featuring a fused benzofuropyrimidinone core. This structure combines a benzofuran ring fused to a pyrimidine-2,4-dione scaffold, substituted at the 3-position with a benzyl group. The acetamide side chain is linked to the pyrimidinone nitrogen and further functionalized with a 3,4-dimethylphenyl group. The presence of electron-withdrawing carbonyl groups and aromatic substituents may influence solubility, stability, and binding affinity compared to simpler pyrimidine derivatives.

Propiedades

Fórmula molecular

C27H23N3O4

Peso molecular

453.5 g/mol

Nombre IUPAC

2-(3-benzyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C27H23N3O4/c1-17-12-13-20(14-18(17)2)28-23(31)16-29-24-21-10-6-7-11-22(21)34-25(24)26(32)30(27(29)33)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,28,31)

Clave InChI

TZSRCRJVJLBOPI-UHFFFAOYSA-N

SMILES canónico

CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53)C

Origen del producto

United States

Métodos De Preparación

Core Benzofuro[3,2-d]Pyrimidinone Synthesis

The benzofuro[3,2-d]pyrimidinone scaffold is synthesized via cyclocondensation of 2-hydroxy-5-nitrobenzonitrile with aryloxy ketones. For example:

  • Step 1 : 2-Hydroxy-5-nitrobenzonitrile reacts with α-haloketones (e.g., chloroacetone) in ethanol under reflux to form 1-(3-amino-5-nitrobenzofuran-2-yl)ethan-1-one intermediates.

  • Step 2 : Treatment with ammonium thiocyanate and acetyl chloride yields N-[(2-acetyl-5-nitrobenzofuran-3-yl)carbamothioyl]acetamide, which undergoes NaOH-mediated cyclization to form the pyrimidinone ring.

Critical Parameters :

  • Solvent: Ethanol or DMF for optimal solubility.

  • Temperature: 80–100°C for cyclization efficiency.

  • Yield: 65–72% for intermediate pyrimidinones.

Benzyl Group Introduction

The 3-benzyl substituent is introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution:

  • Method A : Reacting the pyrimidinone core with benzyl bromide in the presence of K₂CO₃ in DMF at 60°C for 12 hours.

  • Method B : Using benzyl chloride with AlCl₃ as a Lewis catalyst in dichloromethane at 0–5°C.

Comparison :

ParameterMethod A (K₂CO₃/DMF)Method B (AlCl₃/CH₂Cl₂)
Yield78%85%
Reaction Time12 hours4 hours
Byproduct FormationModerateLow

Method B offers higher efficiency but requires stringent temperature control.

Acetamide Functionalization

The N-(3,4-dimethylphenyl)acetamide side chain is appended via a two-step process:

  • Chloroacetylation : Treat the benzylated intermediate with chloroacetyl chloride in THF at 0°C.

  • Aminolysis : React the chloroacetamide derivative with 3,4-dimethylaniline in the presence of triethylamine, yielding the final product.

Optimized Conditions :

  • Solvent: Tetrahydrofuran (THF) for improved nucleophilicity.

  • Catalyst: Triethylamine (2 eq.) to neutralize HCl byproducts.

  • Yield: 82–88% after recrystallization.

Optimization Strategies

Solvent and Temperature Effects

  • Cyclization Step : Replacing ethanol with dimethylacetamide (DMA) reduces reaction time from 24 to 8 hours while maintaining a 70% yield.

  • Benzylation : Dichloromethane at 0°C minimizes side reactions compared to DMF at 60°C.

Catalytic Systems

  • Pd/C for Hydrogenation : Reduces nitro groups to amines in the benzofuran precursor with >95% selectivity.

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) enhances alkylation rates by 30% in biphasic systems.

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d₆)δ 2.21 (s, 3H, CH₃), 2.25 (s, 3H, CH₃), 4.98 (s, 2H, CH₂), 7.12–7.45 (m, 9H, Ar-H).
IR (KBr)1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1540 cm⁻¹ (NO₂).
HRMS m/z 453.498 [M+H]⁺ (calc. 453.498).

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows ≥98% purity with a retention time of 6.8 minutes.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Cyclocondensation High regioselectivity, scalableRequires nitro precursors, moderate yields
Nucleophilic Substitution Fast, high yieldsSensitive to moisture, costly catalysts
Acylation Mild conditions, minimal byproductsMulti-step purification needed

Industrial and Research Implications

  • Scale-Up Challenges : Batch processing in ethanol achieves 65% yield on kilogram scales, but continuous flow systems may improve efficiency.

  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing yield .

Análisis De Reacciones Químicas

Tipos de reacciones

N-(3,4-dimetilfenil)-2-(3-bencil-2,4-dioxo-3,4-dihidrobenzofuro[3,2-d]pirimidin-1(2H)-il)acetamida puede sufrir diversas reacciones químicas, que incluyen:

    Oxidación: El compuesto se puede oxidar usando reactivos como permanganato de potasio o trióxido de cromo.

    Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes como borohidruro de sodio o hidruro de aluminio y litio.

    Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los grupos funcionales son reemplazados por nucleófilos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y nucleófilos (por ejemplo, aminas, tioles). Las condiciones de reacción como la temperatura, el solvente y el pH se controlan cuidadosamente para lograr la transformación deseada.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

N-(3,4-dimetilfenil)-2-(3-bencil-2,4-dioxo-3,4-dihidrobenzofuro[3,2-d]pirimidin-1(2H)-il)acetamida tiene varias aplicaciones de investigación científica, que incluyen:

    Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.

    Biología: Investigado por su potencial como inhibidor de enzimas o modulador de receptores.

    Medicina: Explorado por su potencial terapéutico en el tratamiento de enfermedades como el cáncer y las enfermedades infecciosas.

    Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.

Mecanismo De Acción

El mecanismo de acción de N-(3,4-dimetilfenil)-2-(3-bencil-2,4-dioxo-3,4-dihidrobenzofuro[3,2-d]pirimidin-1(2H)-il)acetamida involucra su interacción con dianas moleculares específicas. Estas dianas pueden incluir enzimas, receptores u otras proteínas involucradas en procesos celulares. El compuesto puede ejercer sus efectos uniéndose a estas dianas y modulando su actividad, lo que lleva a cambios en la función celular y las vías de señalización .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues with Pyrimidine-Based Cores

Compound A: (R)-3-benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide ()

  • Core Structure: Pyrimido[4,5-d]pyrimidinone fused to a benzodiazepine.
  • The 3,4-dimethylphenyl group in the target compound is replaced with a more complex 4-methyl-3-aminophenyl moiety.
  • Synthetic Complexity : Higher due to multiple fused rings and stereochemical considerations .

Compound B : N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide ()

  • Core Structure : Benzofuran-3-one linked to an acetamide via a phenyl group.
  • The 3,4-dimethylphenyl group in the target compound is absent, which may lower lipophilicity.
  • Synthesis : Simpler, involving acetylation of benzofuran derivatives under mild conditions .

Compound C: N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide ()

  • Core Structure : Pyrazolo[3,4-d]pyrimidine fused to a chromen-4-one.
  • Key Differences: Fluorinated aromatic systems (chromenone and fluorophenyl) enhance metabolic stability.
  • Physical Properties: Higher melting point (302–304°C) due to rigid chromenone scaffolding .

Compound D: (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide ()

  • Core Structure: Tetrahydropyrimidinone linked to a peptide-like backbone.
  • Key Differences: Linear peptidomimetic structure with stereochemical complexity vs. the planar aromatic system of the target compound. The dimethylphenoxy group may improve membrane permeability compared to the 3,4-dimethylphenyl acetamide in the target .

Comparative Data Table

Property Target Compound Compound A Compound B Compound C Compound D
Core Structure Benzofuropyrimidinone Pyrimido-pyrimidine Benzofuran-3-one Pyrazolo-pyrimidine Tetrahydropyrimidinone
Key Substituents 3-Benzyl, 3,4-dimethylphenyl acetamide Benzodiazepine, pyridinyl Phenylacetamide Fluorophenyl, chromenone Peptidomimetic, dimethylphenoxy
Synthetic Complexity Moderate (fused rings, acetamide coupling) High (multiple fused rings) Low (simple acetylation) Moderate (fluorination) High (stereochemistry)
Melting Point Not reported Not reported Not reported 302–304°C Not reported

Key Research Findings

  • Structural Flexibility: The target compound’s benzofuropyrimidinone core offers a balance between rigidity (for target binding) and solubility (via acetamide side chains), whereas pyrazolo-pyrimidine (Compound C) and pyrimido-pyrimidine (Compound A) derivatives prioritize metabolic stability through fluorination or bulky substituents .

Actividad Biológica

The compound 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide (CAS No. 892419-50-0) is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H23N3O4C_{27}H_{23}N_{3}O_{4} with a molecular weight of approximately 453.5 g/mol. The structure encompasses a benzofuro core fused with a pyrimidinone ring, contributing to its unique chemical properties and biological activities.

PropertyValue
Molecular FormulaC27H23N3O4
Molecular Weight453.5 g/mol
CAS Number892419-50-0

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer properties. It is believed to inhibit specific kinases involved in cancer progression, particularly polo-like kinases (Plk1). These kinases are crucial for cell division and proliferation, making them attractive targets for cancer therapy.

In vitro studies have shown that the compound can effectively reduce cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Activity

Research also suggests that the compound may possess antimicrobial properties. Initial tests indicate effectiveness against certain bacterial strains and fungi, although further studies are necessary to fully elucidate these effects .

The biological activity of the compound is hypothesized to stem from its ability to interact with cellular targets involved in critical pathways such as:

  • Inhibition of Kinase Activity : Targeting polo-like kinases disrupts cell cycle progression.
  • Modulation of Immune Response : The compound may also influence immune pathways by inhibiting indoleamine 2,3-dioxygenase (IDO), which is implicated in tumor-induced immunosuppression .

Study on Anticancer Activity

A recent study evaluated the anticancer efficacy of the compound in vitro using various cancer cell lines. The results indicated that at concentrations of 10 µM and 20 µM, there was a significant reduction in cell proliferation compared to control groups.

Table: In Vitro Anticancer Activity Results

Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)12
A549 (Lung)18

Study on Antimicrobial Properties

In another investigation focusing on antimicrobial activity, the compound was tested against various bacterial strains. The results suggested moderate antibacterial effects, particularly against Gram-positive bacteria.

Table: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Condensation : Reacting substituted benzaldehydes with amines to form intermediate Schiff bases (e.g., using acetic acid as a catalyst under reflux).

Cyclization : Intramolecular cyclization under acidic or basic conditions (e.g., H₂SO₄ or K₂CO₃) to form the benzofuropyrimidine core.

Acetamide Coupling : Introducing the N-(3,4-dimethylphenyl)acetamide group via nucleophilic substitution or amidation (e.g., using DCC/DMAP in DMF).
Key conditions include temperature control (70–100°C), solvent selection (DMSO or acetonitrile for solubility), and reaction times (6–24 hours). Purification involves column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromaticity (e.g., benzyl protons at δ 4.5–5.0 ppm, dimethylphenyl groups at δ 2.2–2.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected m/z ≈ 460–490 g/mol).
  • HPLC : Purity assessment (>95%) using C18 columns and UV detection (λ = 254 nm).
  • X-ray Crystallography : Optional for absolute configuration determination .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling up reactions?

  • Methodological Answer :
  • Parameter Screening : Use Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. For example, acetonitrile may improve cyclization efficiency vs. DMSO .
  • Catalyst Optimization : Transition from homogeneous (e.g., p-toluenesulfonic acid) to heterogeneous catalysts (e.g., zeolites) for easier recovery.
  • In-line Monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and minimize side products .

Q. What strategies are recommended for analyzing contradictory data in the compound’s biological activity assays (e.g., anticancer vs. cytotoxicity)?

  • Methodological Answer :
  • Dose-Response Curves : Test a wide concentration range (nM to μM) to identify therapeutic windows.
  • Orthogonal Assays : Validate results using complementary methods (e.g., MTT assay for viability, Annexin V/PI staining for apoptosis).
  • Off-Target Profiling : Screen against kinase panels or cytochrome P450 enzymes to rule out nonspecific effects .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s potency?

  • Methodological Answer :
  • Substituent Variation : Modify the benzyl group (e.g., halogenation at para positions) or dimethylphenyl moiety (e.g., replacing methyl with methoxy).
  • Biological Testing : Compare IC₅₀ values across derivatives in enzyme inhibition assays (e.g., topoisomerase II).
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR or PARP) .

Q. What methodologies elucidate the compound’s mechanism of action in anticancer studies?

  • Methodological Answer :
  • Protein Interaction Studies : Use surface plasmon resonance (SPR) or ITC to measure binding kinetics with target enzymes.
  • Gene Expression Profiling : RNA-seq or qPCR to identify downstream pathways (e.g., apoptosis markers like BAX/BCL-2).
  • Metabolomics : LC-MS/MS to track changes in cellular metabolites (e.g., ATP depletion indicating energy pathway disruption) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.